molecular formula C15H14BrClN2O B10969855 1-(2-Bromobenzyl)-3-(3-chloro-2-methylphenyl)urea

1-(2-Bromobenzyl)-3-(3-chloro-2-methylphenyl)urea

Cat. No.: B10969855
M. Wt: 353.64 g/mol
InChI Key: FSPJBZHGPVFBKA-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-3-(3-chloro-2-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromobenzyl group and a chloromethylphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-3-(3-chloro-2-methylphenyl)urea typically involves the reaction of 2-bromobenzylamine with 3-chloro-2-methylphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)-3-(3-chloro-2-methylphenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted ureas, oxidized urea derivatives, and reduced amine derivatives.

Scientific Research Applications

1-(2-Bromobenzyl)-3-(3-chloro-2-methylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Research: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-3-(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, leading to inhibition or activation of its function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

  • 1-(2-Bromobenzyl)-3-(3-chlorophenyl)urea
  • 1-(2-Bromobenzyl)-3-(2-methylphenyl)urea
  • 1-(2-Bromobenzyl)-3-(3-chlorophenyl)thiourea

Comparison: 1-(2-Bromobenzyl)-3-(3-chloro-2-methylphenyl)urea is unique due to the presence of both bromine and chlorine substituents, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C15H14BrClN2O

Molecular Weight

353.64 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-3-(3-chloro-2-methylphenyl)urea

InChI

InChI=1S/C15H14BrClN2O/c1-10-13(17)7-4-8-14(10)19-15(20)18-9-11-5-2-3-6-12(11)16/h2-8H,9H2,1H3,(H2,18,19,20)

InChI Key

FSPJBZHGPVFBKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=CC=C2Br

Origin of Product

United States

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